IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer

Ganglioside immunochemistry Tumor-associated carbohydrate antigen Monoclonal antibody specificity

IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer (CAS 146358-72-7), also designated as disialyl lactotetraosylceramide (DSLc4), 3',6'-isoLD1, or α-(2→3)/α-(2→6)-disialyl lactotetraosyl ceramide, is a lacto-series disialoganglioside first isolated from human colonic adenocarcinoma tissue. Structurally, it comprises a lactotetraose core (Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ1-1'Cer) bearing two N-acetylneuraminic acid (NeuAc) residues linked α2-3 to the terminal galactose and α2-6 to the subterminal N-acetylglucosamine, respectively.

Molecular Formula C9H11N3O3
Molecular Weight 0
CAS No. 146358-72-7
Cat. No. B1176602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer
CAS146358-72-7
SynonymsIV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer
Molecular FormulaC9H11N3O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer (CAS 146358-72-7): A Disialyl-Lactotetraosylceramide Ganglioside with Distinct Oncofetal and Siglec-7 Binding Properties


IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer (CAS 146358-72-7), also designated as disialyl lactotetraosylceramide (DSLc4), 3',6'-isoLD1, or α-(2→3)/α-(2→6)-disialyl lactotetraosyl ceramide, is a lacto-series disialoganglioside first isolated from human colonic adenocarcinoma tissue [1]. Structurally, it comprises a lactotetraose core (Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ1-1'Cer) bearing two N-acetylneuraminic acid (NeuAc) residues linked α2-3 to the terminal galactose and α2-6 to the subterminal N-acetylglucosamine, respectively [1]. This compound belongs to the lacto-series ganglioside family and is classified as a tumor-associated carbohydrate antigen with restricted oncofetal expression in the central nervous system [2]. Its unique dual-sialylation pattern on a type 1 chain backbone distinguishes it from ganglio-series disialogangliosides such as GD1a, GD1b, and GD3, which bear sialic acids on a gangliotetraose core [3].

Why Generic Ganglioside Substitution Is Not Advisable for IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer in Research and Diagnostic Applications


Lacto-series and ganglio-series disialogangliosides cannot be interchangeably substituted in applications involving antibody-based detection, siglec binding studies, or tumor marker investigations. The FH9 monoclonal antibody, a key reagent for detecting the disialosyl type 1 chain epitope, reacts exclusively with IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer and shows no cross-reactivity with either monosialosyl lactotetraosylceramide variants (IV3NeuAcLc4 or III6NeuAcLc4) or any ganglio-series gangliosides tested [1]. Conversely, siglec-7 binds strongly to DSLc4 while failing to recognize the structurally analogous ganglio-series disialoganglioside GD1a, as well as GD1b and GM1, demonstrating that the lacto-series backbone and specific sialyl linkage topology are indispensable for this protein-glycan interaction [2]. Furthermore, in human glioma tissue, the monosialylated counterpart 3'-isoLM1 (IV3NeuAc-LcOse4Cer) is detected in 92% of tumor biopsies, whereas the disialylated form 3',6'-isoLD1 (this compound) is restricted to 47% of tumors and only 17% of surrounding tissue, indicating that these two in-class compounds mark distinct biological states and cannot serve as mutual surrogates [3].

Quantitative Comparative Evidence for IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer Versus Closest Analogs: A Procurement-Focused Differentiation Guide


FH9 Monoclonal Antibody Specificity: Exclusive Recognition of the α2-3/α2-6 Disialosyl Type 1 Chain Epitope Versus Monosialyl and Ganglio-Series Gangliosides

The FH9 monoclonal antibody (IgG2a), raised against purified IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer from human colonic adenocarcinoma, binds specifically to this disialoganglioside but shows no detectable reactivity with either monosialosyllactotetraosylceramide I (IV3NeuAcLc4), monosialosyllactotetraosylceramide II (III6NeuAcLc4), or any other ganglioside tested [1]. This strict requirement for the dual NeuAcα2-3Gal/NeuAcα2-6GlcNAc motif provides a binary yes/no discrimination between the target compound and its closest monosialyl analogs.

Ganglioside immunochemistry Tumor-associated carbohydrate antigen Monoclonal antibody specificity

Siglec-7 Cell Adhesion Assay: DSLc4 Binds Strongly While Ganglio-Series Disialogangliosides GD1a, GD1b, and GM1 Show No Binding

In a quantitative cell adhesion assay using siglec-7-transfected COS-7 cells, IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer (DSLc4) demonstrated strong, concentration-dependent binding with clear cell adhesion observed at 8–16 pmol/well [1]. Under identical experimental conditions, the ganglio-series disialoganglioside GD1a, which shares a di-sialylated tetrasaccharide core but on a gangliotetraose rather than lactotetraose backbone, showed no detectable binding. Similarly, GD1b, GM1, sialyl Lewis X, and sialyl Lewis A all failed to support siglec-7-mediated cell adhesion [1]. This demonstrates that siglec-7 recognition depends on the lacto-series core structure and the specific α2-3/α2-6 sialyl branching topology unique to DSLc4 among the gangliosides profiled.

Siglec-7 NK cell immunoreceptor Glycosphingolipid adhesion Tumor immune evasion

Differential Oncofetal Expression in Human Gliomas: 3',6'-isoLD1 Is Restricted to a Subset of Tumors Whereas 3'-isoLM1 Is Near-Universal

In a quantitative analysis of 44 glioma biopsies spanning astrocytoma grade II through glioblastoma multiforme, the monosialyl lactotetraosylceramide 3'-isoLM1 (IV3NeuAc-LcOse4Cer) was detected in 92% of tumor specimens at concentrations ranging from trace to 13 nmol/g wet weight, while the disialylated form 3',6'-isoLD1 (this compound) was found in only 47% of tumor biopsies, with values ranging from non-detectable up to 40 nmol/g wet weight [1]. In peritumoral tissue taken outside the macroscopic tumor margin, 3'-isoLM1 was present in 78% of specimens (up to 24 nmol/g), whereas 3',6'-isoLD1 was detected in only 17% of these surrounding tissue samples [1]. Both gangliosides correlated significantly with malignancy grade (3'-isoLM1: p < 0.01; 3',6'-isoLD1: p < 0.05), but only 3',6'-isoLD1 showed a significant difference between tumor and surrounding tissue (p < 0.05) [1].

Glioma biomarker Oncofetal ganglioside Tumor microenvironment Immunohistochemistry

Structural Basis of Antibody Discrimination: SL-50 Versus DMAb-14 Epitope Mapping Reveals That the α2-6 Sialic Acid on GlcNAc Creates a Distinct Epitope

Two monoclonal antibodies, SL-50 (IgM) and DMAb-14 (IgM), were generated and their reactivity spectra directly compared on purified lacto-series gangliosides [1]. MAb SL-50 defines the epitope NeuAcα2-3Galβ1-3GlcNAc, the terminal trisaccharide common to both 3'-isoLM1 and 3',6'-isoLD1, but critically requires an unsubstituted GlcNAc residue for binding; consequently, it recognizes 3'-isoLM1 but not 3',6'-isoLD1 [1]. In contrast, MAb DMAb-14 tolerates—and indeed accepts—the α2-6 linked sialic acid substitution on the GlcNAc residue that is the defining structural feature of 3',6'-isoLD1, thereby enabling specific detection of the disialylated species [1]. This provides direct structural evidence that the addition of the second sialic acid at the GlcNAc 6-position creates a sterically and electronically distinct epitope that alters antibody recognition.

Ganglioside epitope mapping Monoclonal antibody engineering Glioma immunotargeting

First Total Synthesis Achievement: DSLc4 Ceramide Was the First Disialyl Lactotetraosyl Ganglioside to Be Chemically Synthesized, Enabling Controlled Access

The first total synthesis of α-(2→3)/α-(2→6)-disialyl lactotetraosyl ceramide (DSLc4) was reported in 2003, employing a regio- and stereo-selective glycosylation strategy that sequentially assembled the suitably protected lactotriose derivative with sialic acid and sialyl-α-(2→3)-D-galactose donors, followed by ceramide introduction and complete deprotection [1]. This synthetic achievement is significant because, unlike the more abundant ganglio-series disialogangliosides GD1a and GD3, which can be isolated in quantity from bovine brain, DSLc4 is a minor tumor-associated component that cannot be purified in comparable yields from natural sources. The synthetic route provides a defined, scalable alternative to tumor tissue extraction for obtaining chemically homogeneous material. In the same study, the structurally related disialyl Lewis A (DSLea) ganglioside was also synthesized for the first time, highlighting the synthetic tractability of the DSLc4 core as a precursor to fucosylated cancer antigens [1].

Ganglioside chemical synthesis Cancer-associated carbohydrate antigen Glycoconjugate chemistry

DSLc4 as the Enabling Ligand for the First Siglec-7 Crystal Structure: Structural Biology Utility Beyond Ganglio-Series Gangliosides

The first crystal structure of siglec-7, a key inhibitory receptor on NK cells and a structural prototype for the CD33-related siglec family, was solved in complex with a synthetic DSLc4 analogue—α(2,3)/α(2,6) disialyl lactotetraosyl 2-(trimethylsilyl)ethyl—at the ligand-binding site (PDB ID: 2G5R) [1]. The DSLc4 ligand bridges two siglec-7 molecules related by a 2-fold crystallographic symmetry axis, revealing the detailed molecular contacts that govern siglec-7 recognition of disialyl ligands [1]. Mutagenesis studies confirmed a key structural role for Lys131, which changes conformation upon sialic acid binding [1]. This crystal structure subsequently served as the template for modeling siglec-7 complexes with other ligands including GD3, LSTb, and LSTc, enabling comparative molecular dynamics simulations and theoretical dissociation constant calculations [2]. Notably, common ganglio-series disialogangliosides such as GD1a have not yielded siglec-7 co-crystal structures, underscoring the unique suitability of the DSLc4 scaffold for structural studies.

Siglec structural biology Crystallography Structure-based inhibitor design Immune checkpoint

Highest-Value Application Scenarios for IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer Based on Quantitative Differentiation Evidence


Positive Control Antigen for FH9-Based Immunoassays in Adenocarcinoma Biomarker Studies

In serum biomarker studies employing the FH9 monoclonal antibody to detect the 2→3,2→6 disialylated Lc4 epitope, IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer is the only validated authentic antigen standard. The FH9 antibody is completely unreactive with monosialyl lactotetraosylceramide variants (IV3NeuAcLc4 and III6NeuAcLc4), meaning that these structurally simpler and potentially less expensive analogs cannot serve as positive controls or calibration standards in FH9-based ELISA or immunohistochemistry workflows [1]. Kannagi et al. (1988) demonstrated that high serum levels of the FH-9-defined antigen are less frequent in cancer patients than the antigens defined by N-19-9 and FH-7, but are more frequently elevated in patients with renal and autoimmune nonmalignant disorders, highlighting the distinct clinical information conveyed by this specific epitope [2].

Siglec-7 Functional Assays and NK Cell Immunology Research

For laboratories investigating siglec-7-mediated inhibition of natural killer cell cytotoxicity, DSLc4 is a functionally validated physiological ligand that strongly supports siglec-7-dependent cell adhesion at 8–16 pmol/well, whereas the widely available ganglio-series disialogangliosides GD1a, GD1b, and GM1 are completely inactive in the same assay [1]. This functional distinction is critical because GD3—another siglec-7 ligand—is broadly expressed on multiple tumor types and normal tissues, while DSLc4 exhibits a much more restricted oncofetal expression pattern. Using DSLc4 as the immobilized ligand in siglec-7 binding assays enables cleaner interrogation of the DSLc4/siglec-7 axis without the confounding background of ganglio-series cross-reactivity. The commercial availability of synthetic DSLc4 also facilitates competitive inhibition screens for small-molecule siglec-7 antagonists [2].

Glioma-Targeted Immunotoxin Development and Preclinical Efficacy Testing

The restricted expression of 3',6'-isoLD1 in glioma tissue—detected in 47% of tumor biopsies versus only 17% of peritumoral tissue, with concentrations reaching 40 nmol/g wet weight—makes it a compelling target for immunotoxin development [1]. Affinity-matured recombinant immunotoxins targeting both 3'-isoLM1 and 3',6'-isoLD1 have demonstrated potent cytotoxicity with IC50 values as low as 0.5 ng/mL (7.5 pM) on xenograft-derived glioma cells [2]. For groups developing next-generation immunoconjugates with enhanced selectivity for the disialylated species over the monosialylated form, pure IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer is required for antibody affinity maturation campaigns, surface plasmon resonance-based specificity profiling, and as a competitive inhibitor in cell-binding assays to confirm epitope specificity [2]. The significant differential between tumor and surrounding tissue expression (p < 0.05) for 3',6'-isoLD1 but not 3'-isoLM1 further supports prioritizing this disialyl target for therapeutic development [1].

Biosynthetic Precursor for Disialyl Lewis A Production and FUT3 Enzyme Studies

IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer serves as the specific acceptor substrate for the Lewis fucosyltransferase FUT3, which catalyzes the transfer of L-fucose to the subterminal GlcNAc residue to produce disialyl Lewis A (DSLea), a distinct cancer-associated carbohydrate antigen implicated in E-selectin-mediated adhesion and tumor metastasis [1]. This biosynthetic pathway is unique to the lacto-series: ganglio-series disialogangliosides cannot substitute as FUT3 substrates because they lack the requisite GlcNAcβ1-3Gal acceptor motif. For enzyme kinetic studies, glycoengineering of DSLea-producing cell lines, or chemoenzymatic synthesis of DSLea for selectin binding assays, the procurement of chemically defined DSLc4 as starting material is essential [2]. The published total synthesis of both DSLc4 and DSLea provides a validated synthetic framework for accessing these compounds in research quantities [2].

Quote Request

Request a Quote for IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.